molecular formula C9H9ClF3NO2 B3042184 3,3-Difluoro-3-(4-fluorophenyl)-DL-alanine hydrochloride CAS No. 527751-26-4

3,3-Difluoro-3-(4-fluorophenyl)-DL-alanine hydrochloride

Cat. No.: B3042184
CAS No.: 527751-26-4
M. Wt: 255.62 g/mol
InChI Key: WWGPVJOFAIHQRH-UHFFFAOYSA-N
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Description

3,3-Difluoro-3-(4-fluorophenyl)-DL-alanine hydrochloride is a synthetic compound characterized by the presence of fluorine atoms and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the fluorination of 3-(4-fluorophenyl)-DL-alanine using reagents such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is carried out in an inert atmosphere, often at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-3-(4-fluorophenyl)-DL-alanine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of iodinated derivatives.

Scientific Research Applications

3,3-Difluoro-3-(4-fluorophenyl)-DL-alanine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique fluorine atoms.

    Medicine: Explored for its potential use in drug development, particularly in designing enzyme inhibitors.

    Industry: Utilized in the production of specialty materials with unique properties

Mechanism of Action

The mechanism of action of 3,3-Difluoro-3-(4-fluorophenyl)-DL-alanine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to certain enzymes, potentially inhibiting their activity. This interaction can disrupt normal biochemical pathways, making it a valuable tool in studying enzyme functions and developing therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Difluoro-3-(4-fluorophenyl)-2-hydroxypropionic acid
  • 3,3-Difluoro-3-(4-fluorophenyl)propanal

Uniqueness

Compared to similar compounds, 3,3-Difluoro-3-(4-fluorophenyl)-DL-alanine hydrochloride is unique due to its specific alanine backbone and the presence of multiple fluorine atoms. This structure imparts distinct chemical and biological properties, making it particularly useful in applications requiring high specificity and reactivity .

Properties

IUPAC Name

2-amino-3,3-difluoro-3-(4-fluorophenyl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2.ClH/c10-6-3-1-5(2-4-6)9(11,12)7(13)8(14)15;/h1-4,7H,13H2,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGPVJOFAIHQRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(C(=O)O)N)(F)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Difluoro-3-(4-fluorophenyl)-DL-alanine hydrochloride
Reactant of Route 2
3,3-Difluoro-3-(4-fluorophenyl)-DL-alanine hydrochloride
Reactant of Route 3
3,3-Difluoro-3-(4-fluorophenyl)-DL-alanine hydrochloride
Reactant of Route 4
3,3-Difluoro-3-(4-fluorophenyl)-DL-alanine hydrochloride
Reactant of Route 5
3,3-Difluoro-3-(4-fluorophenyl)-DL-alanine hydrochloride
Reactant of Route 6
3,3-Difluoro-3-(4-fluorophenyl)-DL-alanine hydrochloride

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